![molecular formula C17H18F2N2O3 B10974254 4-(difluoromethoxy)-N-[4-(dimethylamino)phenyl]-3-methoxybenzamide](/img/structure/B10974254.png)
4-(difluoromethoxy)-N-[4-(dimethylamino)phenyl]-3-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(difluoromethoxy)-N-[4-(dimethylamino)phenyl]-3-methoxybenzamide is a synthetic organic compound with potential applications in various scientific fields. Its structure consists of a benzamide core substituted with difluoromethoxy, dimethylamino, and methoxy groups, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of 4-(difluoromethoxy)-N-[4-(dimethylamino)phenyl]-3-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzamide core: This can be achieved by reacting 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with 4-(dimethylamino)aniline to yield the benzamide.
Introduction of the difluoromethoxy group: This step involves the reaction of the intermediate benzamide with a difluoromethylating agent, such as difluoromethyl ether, under specific conditions to introduce the difluoromethoxy group.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
4-(difluoromethoxy)-N-[4-(dimethylamino)phenyl]-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzamide core.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Wissenschaftliche Forschungsanwendungen
4-(difluoromethoxy)-N-[4-(dimethylamino)phenyl]-3-methoxybenzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its interactions with specific enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, such as its ability to modulate biological pathways involved in disease processes.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-(difluoromethoxy)-N-[4-(dimethylamino)phenyl]-3-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
4-(difluoromethoxy)-N-[4-(dimethylamino)phenyl]-3-methoxybenzamide can be compared with other similar compounds, such as:
- **4-(difluoromethoxy)phenyl]methyl}[2-(dimethylamino)-2-methylpropyl]amine
- **4-(difluoromethoxy)phenyl]methyl}[2-(dimethylamino)-4-methylpentyl]amine
- **4-(difluoromethoxy)phenyl]methyl}({2-[(dimethylamino)methyl]-2-methylpropyl})amine
These compounds share structural similarities but differ in specific substituents and functional groups, which can lead to variations in their chemical properties and biological activities
Eigenschaften
Molekularformel |
C17H18F2N2O3 |
|---|---|
Molekulargewicht |
336.33 g/mol |
IUPAC-Name |
4-(difluoromethoxy)-N-[4-(dimethylamino)phenyl]-3-methoxybenzamide |
InChI |
InChI=1S/C17H18F2N2O3/c1-21(2)13-7-5-12(6-8-13)20-16(22)11-4-9-14(24-17(18)19)15(10-11)23-3/h4-10,17H,1-3H3,(H,20,22) |
InChI-Schlüssel |
LOBDGIRIVPRDFV-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC(F)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


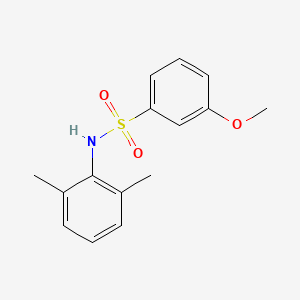
![N-(2,5-difluorobenzyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B10974179.png)
![2-({5-[1-(3,5-dimethylphenoxy)ethyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide](/img/structure/B10974187.png)

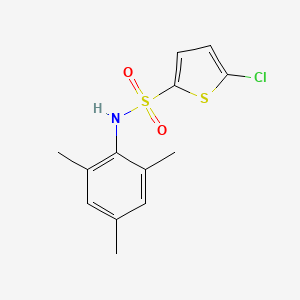

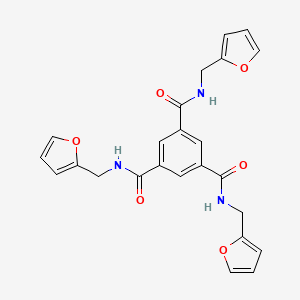
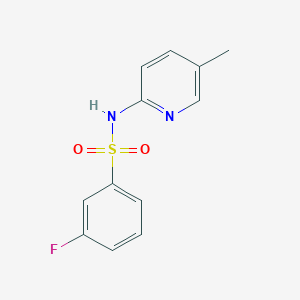
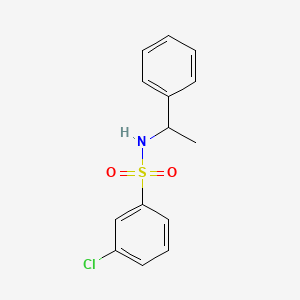
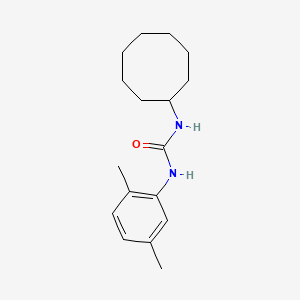
![3-cyclopentyl-N-[3-(dimethylamino)propyl]propanamide](/img/structure/B10974229.png)
![2-[(4-chloro-3-methylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10974236.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetamide](/img/structure/B10974245.png)
